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Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)benzophenone

CAS No.: 67173-18-6

Cat. No.: B130620 Get Quote

Executive Summary
3-(1-Hydroxyethyl)benzophenone (CAS: 67173-18-6) is a critical secondary alcohol

intermediate, most notably recognized in the pharmaceutical industry as Ketoprofen Related

Compound D (EP Impurity A). Beyond its role as an impurity standard, it serves as a functional

scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and photo-labile

protecting groups.

This guide details the chemoselective synthesis of 3-(1-hydroxyethyl)benzophenone from 3-

acetylbenzophenone. The core challenge in this synthesis is chemoselectivity: reducing the

acetyl group (alkyl-aryl ketone) while leaving the benzophenone core (diaryl ketone) intact. This

document provides a robust, scalable protocol using Sodium Borohydride (

) for racemic synthesis, alongside insights into asymmetric catalytic routes for enantiopure
applications.

Part 1: Chemical Identity & Properties[1]
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Property Data

IUPAC Name methanone

Common Name 3-(1-Hydroxyethyl)benzophenone

CAS Number 67173-18-6

Molecular Formula

Molecular Weight 226.27 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in Methanol, Ethanol, DCM; Insoluble in

Water

Key Precursor 3-Acetylbenzophenone (CAS: 66067-44-5)

Part 2: Chemoselective Synthesis (Racemic Route)
The Chemoselectivity Challenge
The starting material, 3-acetylbenzophenone, contains two carbonyl functionalities:[1]

Acetyl group (

): An alkyl-aryl ketone. Less sterically hindered, more electrophilic.

Benzoyl group (

): A diaryl ketone. Sterically crowded, electronically stabilized by two phenyl rings
(conjugation).

Expert Insight: Standard reducing agents like Lithium Aluminum Hydride (

) are too aggressive and will reduce both carbonyls to the diol. To achieve specificity, we utilize
Sodium Borohydride (

) at controlled temperatures.

is mild enough to preferentially attack the acetyl group, provided the stoichiometry and
temperature are strictly managed.
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Experimental Protocol
Scale: 10 mmol (approx. 2.24 g of precursor)

Reagents:
3-Acetylbenzophenone (2.24 g, 10 mmol)

Sodium Borohydride (

) (0.19 g, 5.0 mmol) [Note: 0.5 eq is theoretically sufficient as 1 mol NaBH4 delivers 4
hydrides, but slight excess ensures completion]

Methanol (anhydrous, 30 mL)

Hydrochloric acid (1M, for quenching)

Ethyl Acetate (for extraction)

Magnesium Sulfate (

)

Step-by-Step Methodology:
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.24

g of 3-acetylbenzophenone in 30 mL of anhydrous methanol.

Cooling: Place the flask in an ice-water bath (

). Allow the solution to equilibrate for 10 minutes. Cooling is critical to suppress kinetic
reduction of the benzophenone moiety.

Addition: Add

(0.19 g) portion-wise over 5 minutes. Do not dump it in all at once; rapid hydrogen evolution
can cause splashing or localized heating.

Reaction: Stir the mixture at
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for 30 minutes, then allow it to warm to room temperature (

) and stir for an additional 60 minutes.

Checkpoint: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting material (

) should disappear, replaced by the alcohol (

).

Quenching: Carefully add 10 mL of water followed by dropwise addition of 1M HCl until pH

6-7. This destroys excess borohydride.

Workup:

Evaporate the methanol under reduced pressure (Rotavap).

Dilute the aqueous residue with 30 mL water and extract with Ethyl Acetate (

mL).

Combine organic layers and wash with brine (20 mL).

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: The crude product is often pure enough (>95%) for use. If necessary, purify via

flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).

Reaction Workflow Diagram

Selectivity Mechanism
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Click to download full resolution via product page

Figure 1: Step-by-step workflow for the chemoselective reduction of 3-acetylbenzophenone.

Part 3: Advanced Asymmetric Pathway
(Enantioselective)
For drug development applications (e.g., chiral precursors for Dexketoprofen analogs), a

racemic mixture is often insufficient. The "1-hydroxyethyl" group creates a chiral center.

Method: Transfer Hydrogenation (Noyori type). Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

Hydrogen Source: Formic acid/Triethylamine or Isopropanol.

This method allows for the synthesis of either

- or

-3-(1-hydroxyethyl)benzophenone with high enantiomeric excess (>95% ee), avoiding the
need for wasteful chiral resolution later.

Part 4: Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

1H NMR Spectroscopy (CDCl3, 400 MHz)
1.50 ppm (d, 3H): Methyl group of the hydroxyethyl chain. (Diagnostic doublet).

2.50 ppm (br s, 1H): Hydroxyl proton (-OH).

4.95 ppm (q, 1H): Methine proton (-CH-OH). (Diagnostic quartet).

7.40 - 7.80 ppm (m, 9H): Aromatic protons (Benzophenone core).

Impurity Profiling (HPLC)
Impurity A (Over-reduction): 3-(1-Hydroxyethyl)diphenylmethanol (Diol). Result of reducing

both ketones.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b130620?utm_src=pdf-body-img
https://www.benchchem.com/product/b130620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity B (Starting Material): 3-Acetylbenzophenone.[2][3][4] Result of incomplete reaction.

Stability & Handling
Storage: Store at 2-8°C.

Light Sensitivity: Benzophenone derivatives are photosensitizers.[5] Store in amber vials to

prevent radical formation or photodegradation (Type I/II mechanisms).

Part 5: Mechanistic Logic
The following diagram illustrates the competing pathways and why the acetyl reduction is

favored.

3-Acetylbenzophenone

Path A: Acetyl Attack
(Less Hindered)

 Fast (k1)

Path B: Benzoyl Attack
(Sterically Blocked)

 Slow (k2)

3-(1-Hydroxyethyl)benzophenone
(Major Product)

Diol Side Product
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 Excess NaBH4 / Heat
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Figure 2: Kinetic competition between acetyl and benzoyl carbonyl reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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